molecular formula C11H13N3O B7152425 5-cyano-N-(1-methylcyclobutyl)-1H-pyrrole-2-carboxamide

5-cyano-N-(1-methylcyclobutyl)-1H-pyrrole-2-carboxamide

Cat. No.: B7152425
M. Wt: 203.24 g/mol
InChI Key: HZAJLNOKCNOWOZ-UHFFFAOYSA-N
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Description

5-cyano-N-(1-methylcyclobutyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and carboxamide functional groups makes this compound highly reactive and versatile in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-N-(1-methylcyclobutyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 1-methylcyclobutylamine with ethyl cyanoacetate under basic conditions. The reaction proceeds through the formation of an intermediate cyanoacetamide, which then undergoes cyclization to form the pyrrole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium ethoxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-cyano-N-(1-methylcyclobutyl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

5-cyano-N-(1-methylcyclobutyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-cyano-N-(1-methylcyclobutyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. The cyano and carboxamide groups play a crucial role in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

    5-cyano-N-(1-methylcyclobutyl)-1H-pyrrole-2-carboxamide: Unique due to its specific substitution pattern on the pyrrole ring.

    N-cyanoacetamides: A broader class of compounds with similar reactivity but different substitution patterns.

    Pyrrole-2-carboxamides: Compounds with similar core structures but lacking the cyano group.

Uniqueness

This compound is unique due to the presence of both the cyano and carboxamide groups, which confer distinct reactivity and biological activity. The specific substitution on the pyrrole ring also differentiates it from other similar compounds .

Properties

IUPAC Name

5-cyano-N-(1-methylcyclobutyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-11(5-2-6-11)14-10(15)9-4-3-8(7-12)13-9/h3-4,13H,2,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAJLNOKCNOWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)NC(=O)C2=CC=C(N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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